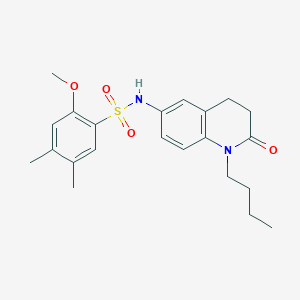

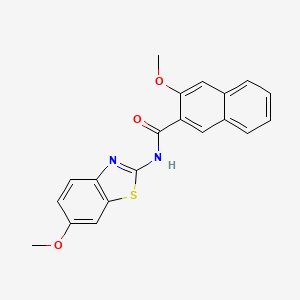

![molecular formula C28H29N3O5 B2552461 2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 891128-18-0](/img/structure/B2552461.png)

2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The oxadiazole ring is known for its diverse biological activities, and its derivatives are often explored for potential pharmacological applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with 1,3,4-oxadiazole moieties and their synthesis, characterization, and biological activities .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multi-step reactions starting from basic precursors such as benzoic acid or aminopyrazine. For instance, the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide involves S-alkylation of a 1,3,4-oxadiazole thione with chloroacetyl chloride followed by acetylation . Another example is the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, which includes steps like esterification, hydrazide formation, and final S-alkylation with different N-alkyl/aryl substituted 2-bromoacetamide . These methods highlight the versatility of synthetic approaches to access a variety of 1,3,4-oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques provide information about the functional groups, the substitution pattern on the oxadiazole ring, and the overall molecular framework. For example, the structure of the synthesized compounds in the papers was confirmed by IR, (1)H-NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the presence of the oxadiazole ring and the substituents attached to it. These compounds can undergo further functionalization, such as N-alkylation, to yield novel compounds with potentially different biological activities . The reactivity also plays a crucial role in the biological activity, as seen in the antimicrobial and hemolytic screening of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by the nature of the substituents and the overall molecular structure. These properties are essential for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile. The papers provided do not detail the physical properties of the compounds, but such properties are typically assessed during the drug development process.

Biological Activity Analysis

The biological activities of 1,3,4-oxadiazole derivatives are diverse and include antimicrobial, hemolytic, antioxidant, and antitumor activities. For instance, a series of N-substituted acetamides showed variable antimicrobial activity against selected microbial species, with one compound being particularly active . Another study found that a 1,3,4-thiadiazole derivative exhibited significant antioxidant activity, with a radical scavenging ability comparable to ascorbic acid . Additionally, some 1,3,4-oxadiazole substituted acetamides demonstrated selective anticancer activity against various cancer cell lines .

Aplicaciones Científicas De Investigación

Photochemical and Catalytic Reactions

Research into 1,2,4-oxadiazoline derivatives has shown that these compounds can undergo photochemical cleavage of the N-O bond to form acetamidines under mild conditions. This property could be leveraged for the development of photo-responsive materials or as a basis for studying light-induced reaction mechanisms (Srimannarayana, Srivastava, & Clapp, 1970).

Mecanismo De Acción

The mechanism of action of this compound would depend on its biological target. Based on its structure, it could potentially interact with a variety of biological molecules. For example, many compounds with oxadiazole rings have been found to have antimicrobial, anti-inflammatory, and antitumor activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O5/c1-4-33-22-17-21(18-23(34-5-2)25(22)35-6-3)27-30-31-28(36-27)29-26(32)24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18,24H,4-6H2,1-3H3,(H,29,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBOTVISLXGRTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

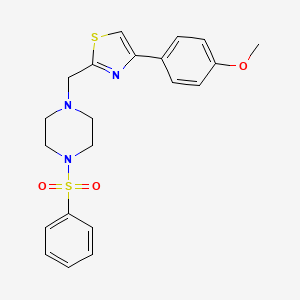

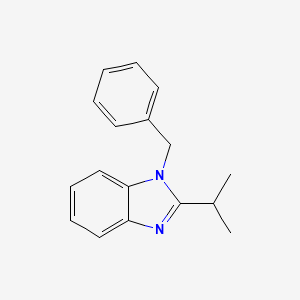

![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)

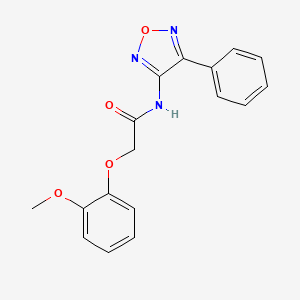

![1-Benzhydryl-6'-chlorospiro[azetidine-3,3'-indoline]](/img/structure/B2552386.png)

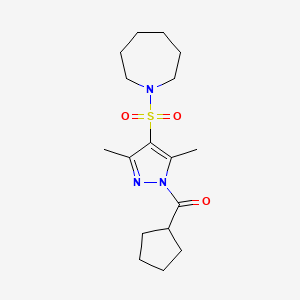

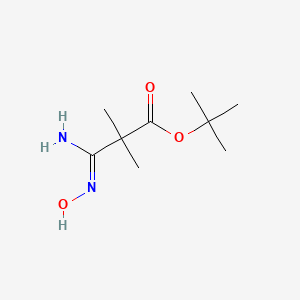

![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)

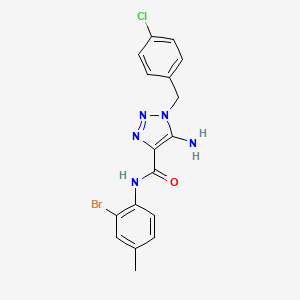

![5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2552398.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)